4-(3,5-Difluorophenyl)benzaldehyde
Overview
Description
4-(3,5-Difluorophenyl)benzaldehyde is a useful research compound. Its molecular formula is C13H8F2O and its molecular weight is 218.2 g/mol. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Polymer Chemistry
4-(3,5-Difluorophenyl)benzaldehyde plays a crucial role in the synthesis of advanced polymer materials. For instance, it has been used in the development of highly fluorescent phenylene vinylene containing perfluorocyclobutyl (PFCB) aromatic ether polymers. These polymers exhibit excellent thermal stability and are highly soluble in common organic solvents, making them potential candidates for optoelectronic applications due to their high fluorescence in both solution and thin film forms (Neilson et al., 2008).
Catalysis
The compound has also found applications in catalysis, specifically in the oxidation of benzyl alcohol to benzaldehyde, an essential chemical in various industries. Research has shown that metal-organic frameworks (MOFs) synthesized from compounds related to this compound can catalyze this oxidation process efficiently under eco-friendly conditions, demonstrating good activity and recyclability (Paul et al., 2020).
Photocatalysis
In the field of photocatalysis, graphitic carbon nitride modified by various post-treatment routes including thermal, mechanical, and chemical methods has been utilized for the selective synthesis of benzaldehyde from benzyl alcohol. This research highlights the potential of using environmentally friendly and metal-free catalysts for sustainable chemical synthesis, where compounds like this compound could play a significant role (Lima et al., 2017).
Sensing Technologies
The derivative has also been incorporated into the design of highly crystalline covalent organic frameworks (COFs) used as sensing platforms for detecting water in organic solvents. This application demonstrates the versatility of this compound derivatives in developing advanced materials for environmental monitoring (Chen et al., 2020).
Organic Synthesis
Furthermore, this compound is instrumental in organic synthesis, contributing to the development of novel organic compounds with potential applications in various fields, including pharmaceuticals and materials science. Its derivatives have been used in the synthesis of flavonoids, showcasing the compound's utility in creating bioactive molecules (Matsumura et al., 1983).
Properties
IUPAC Name |
4-(3,5-difluorophenyl)benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H8F2O/c14-12-5-11(6-13(15)7-12)10-3-1-9(8-16)2-4-10/h1-8H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOQMGVTGKBJBL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=O)C2=CC(=CC(=C2)F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H8F2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40463736 | |
Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
218.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
221018-03-7 | |
Record name | 4-(3,5-difluorophenyl)benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40463736 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
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